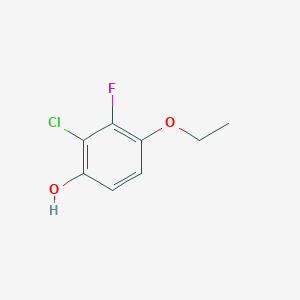

2-Chloro-4-ethoxy-3-fluorophenol

Description

2-Chloro-4-ethoxy-3-fluorophenol is a halogenated phenolic compound characterized by a hydroxyl group (-OH) at position 1, chlorine at position 2, fluorine at position 3, and an ethoxy group (-OCH₂CH₃) at position 4 on the benzene ring. This substitution pattern confers unique physicochemical properties, including altered acidity, solubility, and reactivity compared to simpler phenolic derivatives. The compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of halogens and the steric/electronic influence of the ethoxy group.

Properties

IUPAC Name |

2-chloro-4-ethoxy-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTACYSDOWRPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-3-fluorophenol can be achieved through several methods. One common approach involves the chlorination of 4-ethoxy-3-fluorophenol using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxy-3-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction to remove the chloro or fluoro substituents.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a quinone.

Scientific Research Applications

2-Chloro-4-ethoxy-3-fluorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.

Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, ethoxy, and fluoro groups can influence the compound’s binding affinity and reactivity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Chloro-4-ethoxy-3-fluorophenol with key analogs:

Key Observations :

- Substituent Position: The position of halogens and alkoxy/alkyl groups significantly impacts electronic effects. For example, this compound has meta- and para-substituents, whereas 3-Chloro-2-ethyl-4-fluorophenol (CAS 1232774-18-3) features an ethyl group at position 2, altering steric hindrance.

- In contrast, 2-Fluorophenol lacks bulky substituents, resulting in higher water solubility.

- Acidity: Phenols with electron-withdrawing groups (e.g., -Cl, -F) exhibit lower pKa values (higher acidity). The ethoxy group (-OCH₂CH₃), being electron-donating, may slightly counteract this effect in this compound compared to 2-Fluorophenol.

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight (~190.6) is higher than simpler analogs like 2-Fluorophenol (112.1) due to the ethoxy and additional halogen.

- Solubility: Ethoxy and halogen substituents reduce aqueous solubility compared to unsubstituted phenols. For instance, 3-Chloro-2-ethyl-4-fluorophenol (logP ~2.8) is less polar than 2-Fluorophenol (logP ~1.5).

Research Findings and Trends

- Bioactivity : Compounds with para-alkoxy groups (e.g., ethoxy) show improved metabolic stability over methyl or ethyl analogs in preclinical studies.

- Structural Similarity: Computational analyses (e.g., similarity scores >0.8 in ) suggest shared pharmacophoric features with chloro-fluoro acetophenones, though phenolic -OH confers distinct hydrogen-bonding capacity.

Biological Activity

2-Chloro-4-ethoxy-3-fluorophenol is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and pharmacological properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C8H8ClF O2

- Molecular Weight : 194.60 g/mol

The presence of chlorine and fluorine substituents on the phenolic ring contributes to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 256 |

These results suggest that the compound has a moderate level of efficacy against common pathogens, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown promise in reducing inflammation. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines in activated macrophages.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways related to inflammation and microbial resistance. The compound may interact with specific enzymes or receptors, leading to altered cellular responses.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various halogenated phenols, including this compound. The study found that this compound was particularly effective against Staphylococcus aureus, with an MIC comparable to traditional antibiotics like penicillin .

- Inflammation Modulation : Another study focused on the anti-inflammatory effects of halogenated phenols. It was found that this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.